

4-Amino-6-bromopyrimidine CAS number

1159818-57-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-bromopyrimidine

Cat. No.: B581339

[Get Quote](#)

4-Amino-6-bromopyrimidine: A Technical Overview

CAS Number: 1159818-57-1

This technical guide provides a summary of the currently available information on **4-Amino-6-bromopyrimidine**, a heterocyclic organic compound. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

4-Amino-6-bromopyrimidine is a pyrimidine derivative with an amino group at position 4 and a bromine atom at position 6. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not consistently reported in the public domain.

Property	Value	Source
CAS Number	1159818-57-1	N/A
Molecular Formula	C ₄ H ₄ BrN ₃	[1] [2] [3]
Molecular Weight	174.00 g/mol	[1] [2] [3]
Boiling Point	303.2 °C at 760 mmHg	[1]
Melting Point	Not available	[3]
Solubility	Not available	[3]
Appearance	Not available	[3]

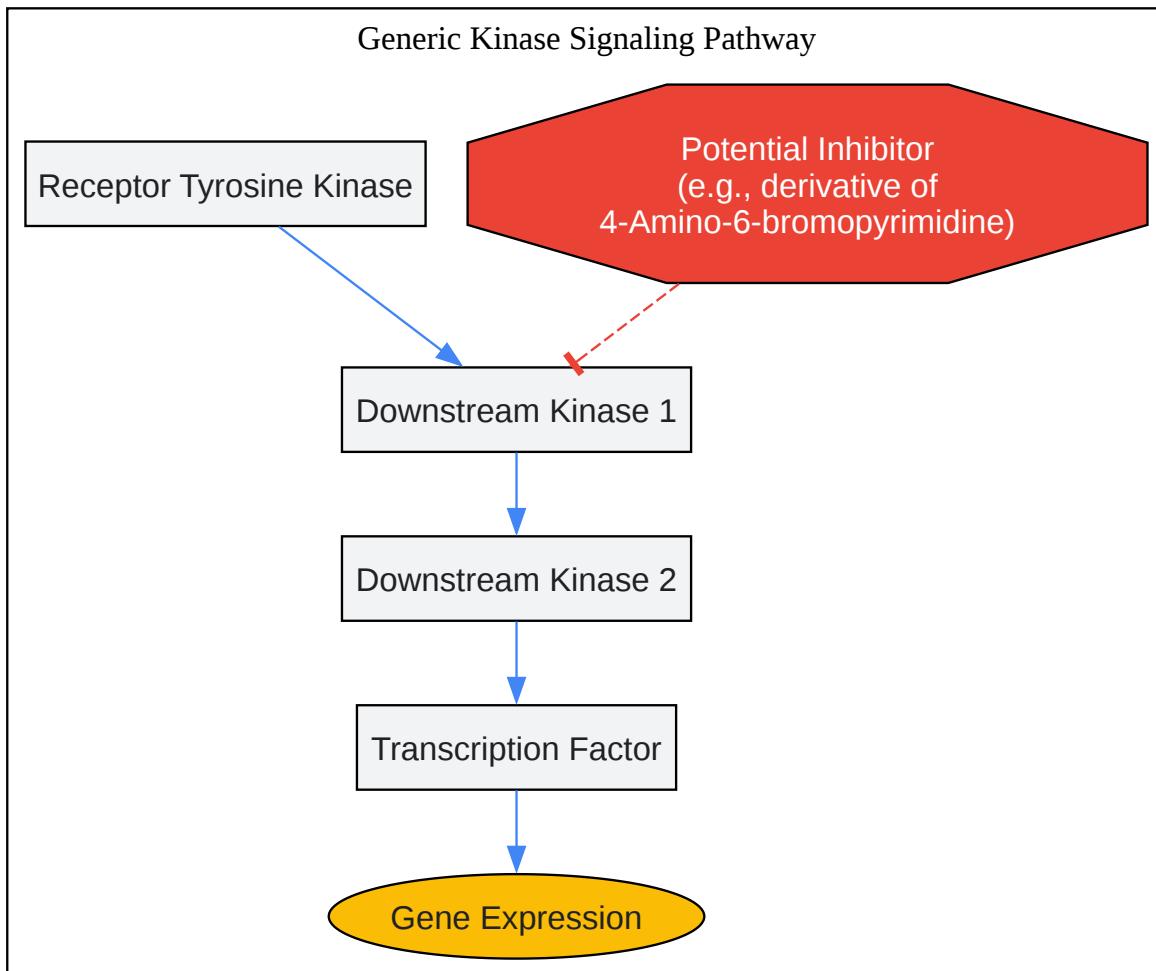
Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of **4-Amino-6-bromopyrimidine** are not readily available in peer-reviewed literature, general methods for the synthesis of substituted bromopyrimidines can be considered. One common approach involves the bromination of an appropriately substituted pyrimidine precursor. A potential synthetic route could start from a commercially available aminopyrimidine, followed by a regioselective bromination step.

A generalized workflow for such a synthesis is depicted below. It is crucial to emphasize that this represents a hypothetical pathway, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.

[Click to download full resolution via product page](#)

Caption: A generalized, hypothetical workflow for the synthesis of **4-Amino-6-bromopyrimidine**.


Biological Activity and Potential Applications

The biological activity of **4-Amino-6-bromopyrimidine** has not been extensively characterized in publicly accessible scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Pyrimidine derivatives have been widely investigated and developed for a range of therapeutic applications, including:

- Kinase Inhibition: Many small molecule kinase inhibitors feature a pyrimidine core, which often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. These are crucial in oncology and immunology.
- Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.
- Antiviral Therapeutics: Nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as other antiviral agents, frequently incorporate the pyrimidine structure.

Given the prevalence of the aminopyrimidine moiety in kinase inhibitors, it is plausible that **4-Amino-6-bromopyrimidine** could be explored as a fragment or building block in the design of novel kinase inhibitors. The bromine atom at the 6-position provides a handle for further chemical modification, for instance, through cross-coupling reactions to introduce additional pharmacophoric elements.

A potential, albeit speculative, signaling pathway that could be targeted by a molecule derived from this scaffold is a generic kinase signaling cascade, as illustrated below.

[Click to download full resolution via product page](#)

Caption: A speculative representation of a generic kinase signaling pathway that could be targeted.

Experimental Protocols

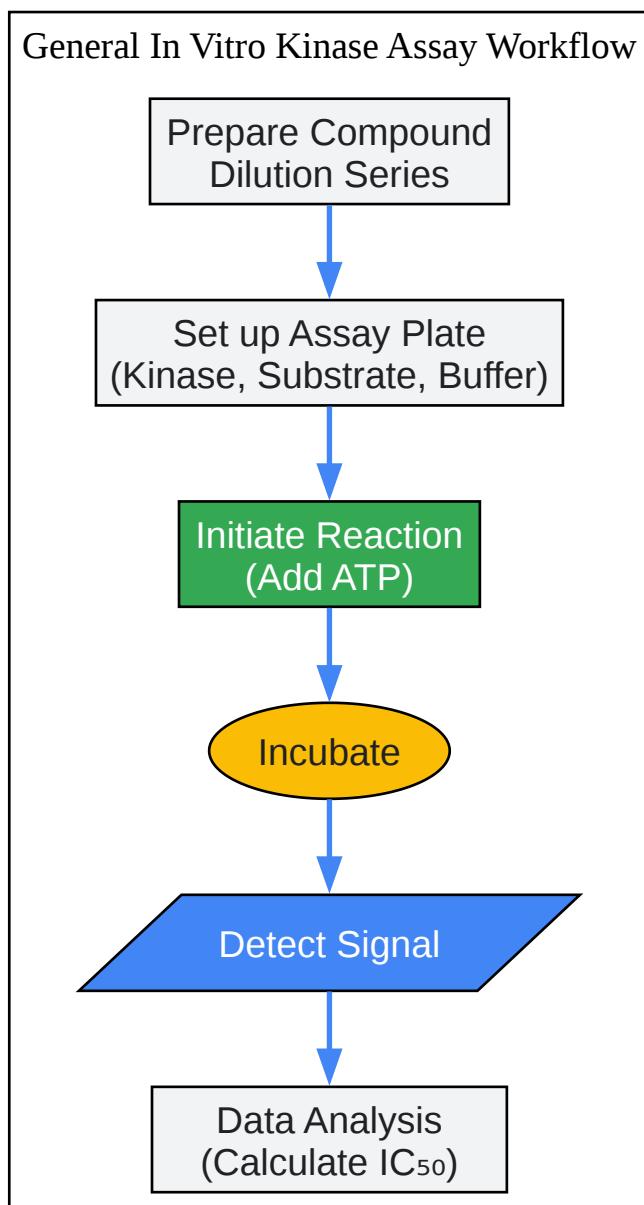
Detailed experimental protocols for assays involving **4-Amino-6-bromopyrimidine** are not available in the current body of scientific literature. For researchers interested in evaluating the potential biological activity of this compound, standard *in vitro* assays could be employed.

General Protocol for a Kinase Inhibition Assay

This is a generalized protocol and would require optimization for a specific kinase target.

- Reagent Preparation:

- Prepare a stock solution of **4-Amino-6-bromopyrimidine** in a suitable solvent (e.g., DMSO).
- Prepare assay buffer, kinase, substrate, and ATP solutions.


- Assay Procedure:

- Add the assay buffer to the wells of a microplate.
- Add serial dilutions of the **4-Amino-6-bromopyrimidine** stock solution to the wells.
- Add the kinase and substrate to the wells and incubate.
- Initiate the reaction by adding ATP.
- Incubate for a defined period at a specific temperature.
- Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

- Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration.
- Determine the IC_{50} value by fitting the data to a dose-response curve.

The workflow for a typical in vitro kinase screening is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

4-Amino-6-bromopyrimidine is a chemical entity with potential for use as a building block in medicinal chemistry, particularly in the design of kinase inhibitors. However, a comprehensive understanding of its physicochemical properties, a detailed and reproducible synthetic protocol, and, most importantly, its biological activity are currently lacking in the public domain. Further

research is required to elucidate the specific biological targets and potential therapeutic applications of this compound and its derivatives. This guide serves as a summary of the available information and a starting point for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 4-Bromo-6-aminopyrimidine, CAS No. 1159818-57-1 - iChemical [ichemical.com]
- 3. 4-Amino-6-bromopyrimidine [srdpharma.com]
- To cite this document: BenchChem. [4-Amino-6-bromopyrimidine CAS number 1159818-57-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581339#4-amino-6-bromopyrimidine-cas-number-1159818-57-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com